

Application Notes: CNX-2006 Storage, Stability, and Reconstitution

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Compound Focus: CNX-2006

Cat. No.: S547929

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Compound Overview **CNX-2006** is a covalent, irreversible, and mutant-selective EGFR inhibitor with potential antitumor activity. It is particularly potent against EGFR T790M and L858R/T790M mutations, with an IC₅₀ of less than 20 nM [1]. Its structural similarity to CO-1686 makes it a valuable tool compound for oncology research [1] [2].

Storage and Stability Conditions Adherence to the following storage conditions is critical for maintaining the chemical integrity and biological activity of **CNX-2006**.

Table 1: Long-Term Storage Specifications for CNX-2006 Powder

Form	Temperature	Duration	Notes
Powder	-20°C	3 years	Primary recommended condition [1]
Powder	4°C	2 years	Short-term alternative [1]

Table 2: Prepared Stock Solution Storage

Solvent	Concentration	Temperature	Duration
DMSO	~100 mg/mL (~183.3 mM)	-80°C	6 months [1]

Solvent	Concentration	Temperature	Duration
DMSO	~100 mg/mL (~183.3 mM)	-20°C	1 month [1]

Solubility and Reconstitution **CNX-2006** has specific solubility properties. Use the following data and formulations to prepare working solutions.

Table 3: Solubility of CNX-2006 in Common Solvents

Solvent	Approximate Solubility
DMSO	~100 mg/mL (~183.3 mM) [1]
Ethanol	~29 mg/mL (~53.1 mM) [1]
Water	<1 mg/mL [1]

For *in vivo* studies, the following formulations are recommended to overcome low water solubility [1]:

- **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85
- **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
- **Injection Formulation 3:** DMSO : Corn oil = 10 : 90
- **Oral Formulation 1:** Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O

Key Experimental Protocols The following sections detail methodologies cited in research using **CNX-2006**.

1. Cell-Based Growth Inhibition Assay This protocol is used to determine the inhibitory concentration (GI₅₀) of **CNX-2006** on cancer cell lines [1] [2].

- **Cell Lines:** Utilize human EGFR mutant lung adenocarcinoma cell lines (e.g., H1975 for L858R/T790M, PC9 for exon 19 deletion) [1] [2].
- **Procedure:**
 - Seed cells in 96-well plates at a density optimized for the cell line's growth kinetics.
 - Allow cells to equilibrate overnight.
 - Treat cells with a dose range of **CNX-2006** for 72 hours.
 - Assess cell viability using a CellTiter-Glo luminescent assay according to the manufacturer's instructions.

- Normalize luminescence values to vehicle-treated control wells.
- Fit dose-response curves to a nonlinear regression model to calculate GI₅₀ values [2].

2. Immunoblotting Analysis of EGFR Inhibition This protocol confirms the direct target engagement and biochemical efficacy of **CNX-2006** [1].

- **Procedure:**

- Treat cells expressing endogenous or transfected mutant EGFRs with **CNX-2006**.
- After 6 hours of inhibitor treatment, lyse the cells and extract the proteins.
- Subject the lysates to SDS-PAGE gel electrophoresis and transfer to a membrane.
- Perform immunoblotting analysis using antibodies against phosphorylated EGFR and total EGFR.
- **CNX-2006** is expected to show potent inhibition of EGFR phosphorylation at low nanomolar concentrations in mutant cell lines (e.g., IC₅₀ of ~46 nM in H1975 cells) [1].

The experimental workflow for establishing the efficacy of **CNX-2006** from cell culture to data analysis can be visualized as follows:

Critical Handling Considerations

- **For Research Use Only:** **CNX-2006** is strictly for research purposes and not for human diagnosis or therapeutic use [1].
- **Stability of Prepared Solutions:** Always prepare stock solutions in a controlled environment and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.
- **Quality Control:** The purity of **CNX-2006** used in the referenced protocols is ≥98% [1]. It is good practice to verify the purity and identity of the compound upon receipt.

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References

1. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]
2. NF-κB drives acquired resistance to a novel mutant- ... [oncotarget.com]

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